benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl DL-Z-Phenylalaninamide involves the reaction of cyclopentylamine with a protected form of phenylalanine. The reaction typically proceeds through the formation of an amide bond between the amine group of cyclopentylamine and the carboxyl group of phenylalanine . The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of N-Cyclopentyl DL-Z-Phenylalaninamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl DL-Z-Phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-Cyclopentyl DL-Z-Phenylalaninamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cyclopentyl DL-Z-Phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl DL-Phenylalanine
- N-Cyclopentyl DL-Alanine
- N-Cyclopentyl DL-Valine
Uniqueness
N-Cyclopentyl DL-Z-Phenylalaninamide is unique due to its specific structural features, such as the cyclopentyl group and the Z-configuration of the phenylalanine moiety . These features contribute to its distinct chemical and biological properties, making it a valuable compound in research and development .
Properties
Molecular Formula |
C22H26N2O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate |
InChI |
InChI=1S/C22H26N2O3/c23-21(25)20(15-17-9-3-1-4-10-17)24(19-13-7-8-14-19)22(26)27-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H2,23,25) |
InChI Key |
SQUGIRDUHCKXLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(C(CC2=CC=CC=C2)C(=O)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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